N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide
Description
N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide is a benzamide derivative characterized by a methoxyethoxy substituent at the para-position of the benzamide ring and a 3-aminophenyl group attached via an amide linkage. The primary amine on the phenyl ring provides a reactive site for further functionalization or interaction with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-9-10-21-15-7-5-12(6-8-15)16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNKFNFZPTKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Using Acid Chlorides
A prevalent and effective method involves the reaction of 3-aminophenyl derivatives with the acid chloride of 4-(2-methoxyethoxy)benzoic acid under controlled conditions. This method typically uses:
- Starting Materials: 3-Aminophenyl compound and 4-(2-methoxyethoxy)benzoyl chloride.
- Base: Potassium carbonate or triethylamine to neutralize HCl generated.
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
- Temperature: Low temperature (0°C) to control reaction rate and selectivity.
- To a stirred solution of 3-aminophenyl compound and potassium carbonate in THF at 0°C, 4-(2-methoxyethoxy)benzoyl chloride is added slowly.
- The mixture is stirred at 0°C for approximately 45 minutes.
- The reaction is quenched with cold aqueous sodium bicarbonate solution.
- The product precipitates, which is then filtered, washed, and purified by extraction and evaporation steps.
This method yields the target benzamide in high purity and yields (around 85-90%) as reported in analogous syntheses of related benzamide derivatives.
Amide Formation via Carboxylic Acid Activation
Alternatively, the benzamide can be synthesized by activating 4-(2-methoxyethoxy)benzoic acid using coupling reagents such as thionyl chloride (SOCl2) or carbodiimides (e.g., EDC), followed by reaction with 3-aminophenyl derivatives.
- Activation: Conversion of 4-(2-methoxyethoxy)benzoic acid to the corresponding acid chloride using SOCl2 under reflux.
- Coupling: Reaction of the acid chloride with 3-aminophenyl compound in the presence of a base (ammonia or amine base) in an inert solvent like THF.
- Yield: Typically moderate to high (70-85%) with good purity.
This approach is well-documented for benzamide synthesis and allows for controlled reaction conditions to avoid side reactions.
Detailed Experimental Data and Reaction Conditions
Notes on Purification and Characterization
- The crude product is typically purified by recrystallization from solvents such as ethyl acetate or by column chromatography using silica gel.
- Characterization is performed using standard techniques including:
- Melting point determination
- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) to confirm the amide bond formation and substitution pattern.
- Mass spectrometry (MS) to verify molecular weight.
- The presence of the 2-methoxyethoxy group is confirmed by characteristic NMR signals (methoxy protons around δ 3.3-3.8 ppm).
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced under specific conditions to modify the benzamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the amino group on the phenyl ring (3- vs. 4- or 5-) influences electronic properties and binding interactions. For example, 3-aminophenyl derivatives are common in HDAC inhibitors .
- Alkoxy Chain : The methoxyethoxy group enhances solubility compared to bulkier substituents like 3-phenylpropoxy, which may improve membrane permeability .
- Methyl/Methoxy Modifications : Methyl or methoxy groups on the aniline ring (e.g., in ) alter steric hindrance and metabolic stability.
Target Compound Hypotheses :
- The methoxyethoxy group may enhance solubility and blood-brain barrier penetration compared to analogs with hydrophobic chains (e.g., 3-phenylpropoxy).
- The 3-aminophenyl group could facilitate interactions with HDACs or other metalloenzymes, akin to MS-275 .
Physicochemical Properties
- Solubility : The methoxyethoxy group likely improves aqueous solubility compared to unsubstituted benzamides or those with longer alkyl chains.
- LogP : Estimated LogP ~2.5 (based on analogs in ), indicating moderate lipophilicity suitable for CNS penetration.
- Stability : The primary amine may require protection during synthesis to prevent oxidation, as seen in .
Biological Activity
N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide, a member of the benzamide class of compounds, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, suggesting possible therapeutic applications. The focus of this article is to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with an amino group and a methoxyethoxy substituent, which may enhance its solubility and bioavailability. The chemical structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, including:
- Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, although specific mechanisms remain to be elucidated.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer potential. In vitro studies have shown that derivatives of benzamide compounds can inhibit the growth of various cancer cell lines, including melanoma and pancreatic cancer cells. For instance, compounds structurally similar to this compound have been reported to exhibit medium to low micromolar activity against sensitive and resistant cancer cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma (A375) | 5.0 | Induction of apoptosis |
| Compound B | Pancreatic Cancer (PANC-1) | 7.5 | Inhibition of cell proliferation |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may possess activity against certain bacterial strains. However, comprehensive studies are needed to fully understand its spectrum of activity and underlying mechanisms.
Case Studies
Several case studies have explored the biological effects of benzamide derivatives similar to this compound:
- Study on Antitumor Activity : A study demonstrated that a derivative with a similar structure significantly reduced tumor volume in xenograft models, indicating strong in vivo efficacy against cancer .
- Evaluation Against Viral Infections : Another investigation focused on the antiviral properties of benzamide derivatives, revealing potential inhibitory effects against Hepatitis B virus (HBV), which could be relevant for this compound as well .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic viability of any compound. While specific data on this compound is limited, related studies on benzamide derivatives suggest favorable pharmacokinetic properties, including good absorption and metabolic stability.
Q & A
Q. What synthetic methodologies are recommended for N-(3-Aminophenyl)-4-(2-methoxyethoxy)benzamide, and how can reaction conditions be optimized?
A two-step approach is typically employed: (1) coupling of 4-(2-methoxyethoxy)benzoic acid derivatives with 3-nitrophenylamine via carbodiimide-mediated amidation (e.g., HATU/DIPEA), followed by (2) catalytic hydrogenation of the nitro group to an amine using palladium on charcoal (Pd/C) under H₂. Key optimizations include solvent selection (e.g., methanol for hydrogenation), stoichiometric ratios (e.g., 5% Pd loading), and purification via flash chromatography or preparative HPLC to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing This compound?
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with diagnostic signals for the methoxyethoxy group (δ ~3.4–4.5 ppm) and aromatic protons.
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₂O₃: 298.1317).
- HPLC (reverse-phase C18 column) monitors purity, with mobile phases such as MeOH:H₂O or acetonitrile:H₂O containing 0.1% TFA .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Prioritize target-based assays based on structural analogs:
- HDAC inhibition : Measure acetylated histone H3 levels in cell lysates via Western blot, referencing benzamide-based HDAC inhibitors like MS-275 .
- Kinase inhibition : Screen against JNK3 or related kinases using fluorescence polarization assays, as seen in pyridinylimidazole-benzamide hybrids .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly in multi-step amidation or reduction reactions?
- Protecting groups : Temporarily mask the amine during coupling (e.g., Boc protection) to prevent side reactions.
- Catalyst optimization : Use Pd/C with controlled H₂ pressure to avoid over-reduction or dehalogenation.
- Reaction monitoring : Employ TLC or inline FTIR to detect intermediates and adjust conditions dynamically .
Q. What strategies guide structure-activity relationship (SAR) studies for benzamide derivatives targeting epigenetic enzymes?
- Scaffold modulation : Introduce substituents (e.g., methoxy, trifluoromethyl) to the benzamide core to enhance HDAC isoform selectivity.
- Linker flexibility : Vary the methoxyethoxy chain length to balance potency and pharmacokinetics, as demonstrated in PARP-1 inhibitors .
- Bioisosteric replacement : Replace the methoxy group with ethoxy or cyclic ethers to improve metabolic stability .
Q. How should conflicting data on reaction mechanisms (e.g., C-H activation vs. single-electron transfer) be resolved in benzamide functionalization?
- Mechanistic probes : Use deuterium-labeled substrates or radical traps (e.g., TEMPO) to distinguish between organometallic and radical pathways.
- Computational modeling : Apply density functional theory (DFT) to compare activation barriers for competing pathways, as shown in Cu(II)-mediated oxidations .
Q. What computational tools are effective for docking This compound into enzyme active sites?
- Glide (Schrödinger) : Performs systematic ligand conformational sampling and scoring using OPLS-AA force fields. Validate docking poses with co-crystallized ligands (RMSD < 1.5 Å).
- Free energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications, leveraging force field-based terms for accuracy .
Q. How can target selectivity be ensured when designing benzamide-based probes for kinase or HDAC inhibition?
- Crystallography : Resolve co-structures to identify key binding interactions (e.g., Zn²⁺ coordination in HDACs).
- Selectivity panels : Screen against >50 related enzymes (e.g., KinomeScan for kinases) to rule off-target effects.
- Pharmacophore alignment : Overlay benzamide scaffolds with known selective inhibitors to optimize substituent placement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
